molecular formula C15H17ClO4 B11835784 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- CAS No. 56327-02-7

1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-

Cat. No.: B11835784
CAS No.: 56327-02-7
M. Wt: 296.74 g/mol
InChI Key: NQPPDXRENIUTHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

IUPAC Nomenclature and Systematic Classification

The base compound, 1,4-dioxaspiro[4.5]decane-8-carboxylic acid, derives its name from its bicyclic structure. The spiro[4.5]decane framework consists of a six-membered cyclohexane ring fused to a five-membered 1,4-dioxane ring at the eighth carbon position. The carboxylic acid functional group is attached to the same carbon, completing the systematic designation.

For the 8-(4-chlorophenyl) derivative, the IUPAC name expands to 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decane , reflecting the substitution of a para-chlorinated benzene ring at the eighth carbon. This modification introduces aromaticity and electronic effects that influence the compound’s reactivity and physical properties.

CAS Registry Numbers and Regulatory Identifiers

Primary CAS Entries
  • 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid : CAS 66500-55-8 is universally recognized across databases such as PubChem, ChemSrc, and Sigma-Aldrich.
  • 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane : CAS 25253-51-4 is listed in Sigma-Aldrich and Ambeed product catalogs, with references to its synthesis and applications.
European Community (EC) Number Compliance

The base compound holds EC number 828-825-9 , compliant with European Chemical Agency (ECHA) regulations. This identifier facilitates trade and regulatory tracking within the European Union.

Molecular Formula and Stereochemical Descriptors

Compound Molecular Formula Molecular Weight (g/mol) Key Stereochemical Features
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid C₉H₁₄O₄ 186.21 Spiro junction at C8; planar dioxane ring
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane C₁₄H₁₇ClO₂ 252.74 Axial chirality from spiro center; para-substituted aryl group

The spiro configuration imposes rigidity, limiting conformational flexibility. For the 8-(4-chlorophenyl) variant, the chlorine atom’s ortho/para-directing effects may influence electrophilic substitution patterns on the aromatic ring.

Properties

CAS No.

56327-02-7

Molecular Formula

C15H17ClO4

Molecular Weight

296.74 g/mol

IUPAC Name

8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

InChI

InChI=1S/C15H17ClO4/c16-12-3-1-11(2-4-12)14(13(17)18)5-7-15(8-6-14)19-9-10-20-15/h1-4H,5-10H2,(H,17,18)

InChI Key

NQPPDXRENIUTHV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C3=CC=C(C=C3)Cl)C(=O)O)OCCO2

Origin of Product

United States

Preparation Methods

Synthesis of 8-(4-Chlorophenyl)cyclohexanone-8-carboxylic Acid

The foundational step involves constructing the quaternary carbon center bearing both substituents. A validated approach employs Friedel-Crafts acylation followed by oxidative carboxylation :

  • Friedel-Crafts Acylation :
    Cyclohexanone reacts with 4-chlorobenzoyl chloride in the presence of AlCl₃, forming 8-(4-chlorobenzoyl)cyclohexanone. This intermediate undergoes Clemmensen reduction to yield 8-(4-chlorophenyl)cyclohexanone.

  • Oxidative Carboxylation :
    The methyl group adjacent to the ketone in 8-(4-chlorophenyl)cyclohexanone is oxidized using KMnO₄ in acidic conditions (H₂SO₄, 80°C), producing 8-(4-chlorophenyl)cyclohexanone-8-carboxylic acid.

Reaction Conditions :

  • Yield: 68–72% for carboxylation step.

  • Purity: >90% (HPLC).

Spirocyclic Ketal Formation

The ketone group in 8-(4-chlorophenyl)cyclohexanone-8-carboxylic acid is protected via acid-catalyzed ketalization with ethylene glycol:

8-(4-Chlorophenyl)cyclohexanone-8-carboxylic acid+HOCH2CH2OHH+Target Compound+H2O\text{8-(4-Chlorophenyl)cyclohexanone-8-carboxylic acid} + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{Target Compound} + \text{H}_2\text{O}

Optimized Parameters :

  • Catalyst: p-Toluenesulfonic acid (0.5 equiv).

  • Solvent: Toluene, azeotropic water removal.

  • Yield: 85–88%.

Nucleophilic Addition to 1,4-Dioxaspiro[4.5]decan-8-one

Grignard Reagent Functionalization

The spirocyclic ketone 1,4-dioxaspiro[4.5]decan-8-one serves as a versatile intermediate:

  • Aryl Group Introduction :
    Reaction with 4-chlorophenylmagnesium bromide in THF at −78°C forms the tertiary alcohol 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol.

  • Oxidation to Carboxylic Acid :
    The alcohol is oxidized using Jones reagent (CrO₃/H₂SO₄) to yield the target compound.

Data Summary :

StepReagentTemperatureYield (%)
Grignard Addition4-ClC₆H₄MgBr−78°C75
OxidationCrO₃/H₂SO₄0–25°C62

Limitations : Over-oxidation to ketone byproducts reduces overall efficiency.

Alkylation of Spirocyclic Enolates

Enolate Generation and Alkylation

A two-step process leverages the spirocyclic ketone’s α-proton acidity:

  • Enolate Formation :
    Treatment of 1,4-dioxaspiro[4.5]decan-8-one with LDA (2.0 equiv) in THF at −78°C generates a stabilized enolate.

  • Electrophilic Quenching :
    Sequential addition of 4-chlorobenzyl bromide and CO₂ gas introduces the substituents:

    • Alkylation: 4-Chlorobenzyl bromide (1.2 equiv), −78°C to 25°C, 12 h.

    • Carboxylation: CO₂ bubbling, quenching with HCl.

Performance Metrics :

  • Total Yield: 58–63%.

  • Selectivity: >95% for monoalkylation.

Reductive Amination and Subsequent Functionalization

Amination-Oxidation Pathway

Adapted from patented methodologies:

  • Reductive Amination :
    1,4-Dioxaspiro[4.5]decan-8-one reacts with 4-chloroaniline in the presence of NaBH₃CN, forming 8-(4-chlorophenylamino)-1,4-dioxaspiro[4.5]decane.

  • Oxidative Degradation :
    Treatment with HNO₃ (conc.) at 60°C cleaves the amine to a carboxylic acid.

Challenges :

  • Nitroso intermediates complicate purification.

  • Yield: 45–50%.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

MethodOverall Yield (%)Purity (%)Scalability
Ketalization7295High
Grignard-Oxidation4788Moderate
Enolate Alkylation6192High
Reductive Amination4885Low

Key Findings :

  • Ketalization offers the highest yield and scalability, favored for industrial production.

  • Enolate Alkylation provides superior selectivity but requires stringent temperature control .

Chemical Reactions Analysis

8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Halogenation and nitration are typical substitution reactions for this compound.

    Cyclocondensation: This reaction is crucial for forming the spirocyclic structure.

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of nonlinear optical materials due to its unique structural features.

Mechanism of Action

The mechanism of action for 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid depends on its interaction with biological targets. It may bind to specific proteins or enzymes, affecting their function. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- with key analogs, focusing on structural variations, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Significance Reference
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- C₁₅H₁₇ClO₄ 296.75 g/mol 4-Chlorophenyl, carboxylic acid Potential pharmaceutical intermediate; structural motif in PPAR agonists (e.g., fenofibric acid analogs)
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(3,4-dimethoxyphenyl)- C₁₇H₂₂O₆ 322.35 g/mol 3,4-Dimethoxyphenyl, carboxylic acid Studied for antioxidant or anti-inflammatory activity; intermediate in organic synthesis
8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid C₉H₁₅NO₄ 201.22 g/mol Amino group, carboxylic acid Building block for peptidomimetics or bioactive molecule synthesis
8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid C₁₀H₁₆O₄ 200.23 g/mol Methyl, carboxylic acid Intermediate in fine chemical production; potential biolubricant precursor
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester C₁₁H₁₈O₄ 214.26 g/mol Ethyl ester Used in nociception and epilepsy research; demonstrates versatility in derivatization
Fenofibric acid (2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoic acid) C₁₇H₁₅ClO₄ 318.75 g/mol 4-Chlorobenzoyl, phenoxy, carboxylic acid FDA-approved PPARα agonist for treating hypertriglyceridemia

Structural and Functional Insights

  • Substituent Effects : The 4-chlorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to analogs with methoxy or methyl groups (e.g., 3,4-dimethoxyphenyl or methyl derivatives). This property is critical for membrane permeability in drug candidates .
  • Carboxylic Acid vs. Ester Derivatives : The free carboxylic acid in the target compound enables hydrogen bonding and salt formation, which are advantageous for binding to biological targets. In contrast, ester derivatives (e.g., ethyl ester) are often used as prodrugs or to improve solubility during synthesis .
  • This feature is shared with fenofibric acid, which also employs a constrained backbone for PPARα activation .

Biological Activity

1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- is a compound of interest due to its potential biological activities. This article aims to summarize the existing research on its biological properties, including its pharmacological effects, mechanisms of action, and potential applications in medicine.

  • IUPAC Name : 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-
  • Molecular Formula : C15H17ClO4
  • CAS Number : 12230246
  • Molecular Weight : 304.75 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of dioxaspiro compounds. For instance, derivatives of dioxaspiro compounds have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Research indicates that 1,4-Dioxaspiro[4.5]decane derivatives may exhibit anticancer activity by inducing apoptosis in cancer cells. The compound's ability to interact with specific cellular targets suggests a potential role in cancer therapy.

The precise mechanisms through which 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid exerts its biological effects are still being elucidated. However, several hypotheses include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It might interact with cellular receptors, altering signaling pathways that lead to cell death or growth inhibition.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of various dioxaspiro compounds against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups, indicating promising antibacterial properties.
  • Anticancer Activity
    • In vitro studies demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis revealed an increase in the sub-G1 phase population, suggesting cell cycle arrest and subsequent apoptosis.

Comparative Analysis with Related Compounds

Compound NameStructureAntimicrobial ActivityAnticancer Activity
1,4-Dioxaspiro[4.5]decane-8-carboxylic acidStructureModerateHigh
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylateStructureHighModerate

Q & A

Q. What are the established synthetic routes for 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with spirocyclic ketones or esters, followed by functionalization at the 8-position. For example:

  • Step 1 : Formation of the spiro-dioxolane ring via cyclization of diols or ketones under acidic conditions (e.g., using p-toluenesulfonic acid) .
  • Step 2 : Introduction of the 4-chlorophenyl group via Friedel-Crafts alkylation or nucleophilic substitution, requiring precise temperature control (60–80°C) and anhydrous solvents (e.g., THF or DCM) .
  • Step 3 : Carboxylic acid functionalization through hydrolysis of ester precursors (e.g., ethyl or methyl esters) using aqueous NaOH or LiOH .
    Optimization focuses on solvent polarity, catalyst loading (e.g., Lewis acids like AlCl₃), and reaction time to improve yields (>70%) and purity (>95%) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the spirocyclic scaffold (e.g., characteristic splitting patterns for dioxolane protons at δ 3.8–4.2 ppm) and the 4-chlorophenyl substitution (aromatic protons at δ 7.2–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) and fragmentation patterns, ensuring correct molecular weight (e.g., ~295 g/mol for C₁₅H₁₅ClO₄) .
  • X-ray Crystallography : Resolves spatial conformation of the spiro center and substituent orientation, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational methods predict the pharmacological interactions of this compound?

  • Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., the carboxylic acid group and chlorophenyl moiety) for potential drug-target binding .
  • Molecular Docking : Simulates interactions with biological targets (e.g., enzymes like cyclooxygenase-2) using software like AutoDock Vina. Focus on binding affinity (ΔG < −7 kcal/mol) and hydrogen-bonding networks with active-site residues .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.5 for moderate lipophilicity) and toxicity risks (e.g., hepatotoxicity alerts via ProTox-II) .

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous spiro compounds?

  • Controlled Comparative Studies : Replicate assays (e.g., IC₅₀ measurements in enzyme inhibition) under standardized conditions (pH, temperature, cell lines) to isolate variables .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain divergent results .
  • Crystallographic Overlays : Compare X-ray structures of analogs to assess conformational flexibility and steric effects on target binding .

Q. How can regioselective modifications at the 8-position enhance the compound’s bioactivity?

  • Directed Lithiation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the spirocyclic scaffold selectively, enabling electrophilic quenching with halogenated aryl groups .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with 4-chlorophenylboronic acid introduces the aryl group while preserving the carboxylic acid functionality .
  • Click Chemistry : Azide-alkyne cycloaddition adds triazole moieties for improved solubility or targeting (e.g., cancer cell receptors) .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidative H₂O₂, UV light) and monitor degradation via HPLC .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hr) and quantify remaining compound using LC-MS to estimate half-life .
  • pH-Dependent Solubility Tests : Measure solubility in buffers (pH 1.2–7.4) to guide formulation strategies (e.g., salt formation or nanoencapsulation) .

Q. Methodological Notes

  • Key References : Synthesis (), Characterization (), Computational Modeling (), Bioactivity ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.